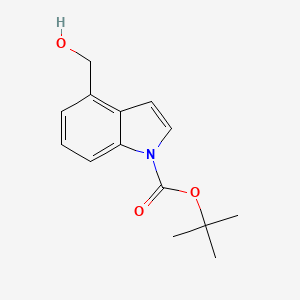

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

CAS No.: 220499-12-7

Cat. No.: VC2371992

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220499-12-7 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)indole-1-carboxylate |

| Standard InChI | InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3 |

| Standard InChI Key | XHSQCCTUAQIQMS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO |

Introduction

Chemical Identity and Structure

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is an indole derivative featuring a tert-butyl carbamate group at the nitrogen position (N-1) and a hydroxymethyl substituent at position 4 of the indole ring. The compound's molecular formula is C14H17NO3 with a molecular weight of 247.3 g/mol . This structure combines the biologically relevant indole scaffold with specific functional groups that enhance its potential utility in various chemical and pharmaceutical applications.

The compound possesses a unique chemical identifier through its CAS Number 220499-12-7 and MDL Number MFCD09834881, facilitating its identification in chemical databases and literature . The presence of the tert-butyl carbamate group (also known as the Boc-protecting group) at the nitrogen position of the indole ring serves dual purposes: it protects the indole nitrogen during synthetic transformations and modifies the electronic properties of the heterocyclic system.

Structural Components

The compound consists of three primary structural elements:

-

An indole core (bicyclic heterocycle)

-

A hydroxymethyl (-CH2OH) substituent at position 4

-

A tert-butyloxycarbonyl (Boc) protecting group at position 1 (the nitrogen)

This specific arrangement of functional groups contributes to the compound's unique chemical behavior and potential applications in organic synthesis and medicinal chemistry research.

Physicochemical Properties

The presence of the hydroxymethyl group introduces hydrogen-bonding capability, which distinguishes this compound from similar indole derivatives with purely hydrophobic substituents at the 4-position.

Chemical Reactivity

The compound's reactivity profile is influenced by three key structural features:

-

The indole core, which typically undergoes electrophilic aromatic substitution at positions 2 and 3

-

The hydroxymethyl group, which can participate in oxidation, esterification, or conversion to other functional groups

-

The Boc protecting group, which can be selectively cleaved under acidic conditions

This combination of reactive sites makes tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate a versatile building block in organic synthesis, particularly for the preparation of more complex indole derivatives with potential biological activity.

Structural Characterization

Spectroscopic Data

Structural confirmation of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate typically relies on several complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the indole protons, the hydroxymethyl group (typically as a singlet at ~4.5-4.7 ppm), and the tert-butyl group (singlet at ~1.5-1.7 ppm)

-

¹³C NMR would display signals for the carbonyl carbon (~150 ppm), the indole carbons, the hydroxymethyl carbon (~65 ppm), and the tert-butyl carbons

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption band for the carbamate C=O stretch (~1730-1750 cm⁻¹)

-

Broad O-H stretching band from the hydroxymethyl group (~3300-3500 cm⁻¹)

-

C-H stretching bands for the aromatic and aliphatic portions

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 247 corresponding to the molecular weight

-

Fragmentation pattern showing loss of the tert-butyl group (m/z 57) and other characteristic fragments

-

Structural Comparison with Related Compounds

Comparative Analysis

A comparison of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate with structurally related compounds highlights its distinctive features:

The hydroxymethyl substituent in tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate introduces hydrogen-bonding capability, which is absent in the methyl analog. This functional group difference significantly affects properties such as solubility, reactivity, and potential interactions with biological targets.

Applications in Chemical Research

Synthetic Applications

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate serves as a valuable synthetic intermediate in the preparation of more complex indole derivatives. The key functional groups enable various transformations:

-

The hydroxymethyl group provides a versatile handle for further functionalization:

-

Oxidation to aldehyde or carboxylic acid

-

Conversion to halides for use in coupling reactions

-

Formation of ethers or esters

-

-

The Boc-protected nitrogen allows selective reactions at other positions of the indole ring, with the option of subsequent deprotection to enable N-functionalization.

Pharmaceutical Research

In pharmaceutical research, tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate may serve as a valuable building block for the synthesis of biologically active compounds. The indole scaffold appears in numerous pharmaceuticals and natural products with diverse activities, including:

-

Serotonin receptor modulators

-

Enzyme inhibitors

-

Anti-inflammatory agents

-

Anticancer compounds

The hydroxymethyl substituent at position 4 provides a point of diversity for structure-activity relationship studies, potentially enhancing interactions with biological targets through hydrogen bonding.

Researchers should verify the quality and purity of commercial samples through appropriate analytical methods before use in sensitive applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume